![molecular formula C9H16N6O4 B1670101 Decarbamoylneosaxitoxin CAS No. 68683-58-9](/img/structure/B1670101.png)
Decarbamoylneosaxitoxin
Overview
Description
Decarbamoylneosaxitoxin is a complex organic compound with a unique structure that combines elements of pyrrole and purine. This compound is of significant interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1H,10H-Pyrrolo(1,2-c)purine-10,10-diol involves multiple steps, typically starting with the construction of the pyrrole and purine rings. The synthetic route may include:
Cyclization reactions: To form the pyrrole and purine rings.
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Amination: Introduction of amino groups.
Hydroxy-methylation: Addition of hydroxymethyl groups.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using catalysts and controlled reaction conditions to facilitate the desired transformations.
Chemical Reactions Analysis
1H,10H-Pyrrolo(1,2-c)purine-10,10-diol undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce or modify functional groups.
Reduction: Using reducing agents such as sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Hydrolysis: Breaking down the compound into simpler molecules using water and acid or base catalysts.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts to drive the reactions towards the desired products.
Scientific Research Applications
Environmental Monitoring
Decarbamoylneosaxitoxin is primarily studied in the context of harmful algal blooms (HABs), where it plays a significant role in marine ecosystems. Understanding its dynamics helps in assessing the risks associated with shellfish consumption.
- Case Study: Shellfish Toxicity Assessment
A study investigated the effects of this compound on larval mortality and inactivity in marine organisms. The results indicated that exposure to dcNEO significantly increased mortality rates in certain treatments, demonstrating its potential impact on marine life and food safety .
Analytical Chemistry
The detection and quantification of this compound are crucial for ensuring public health and safety. Various analytical methods have been developed for its measurement.
-
Certified Calibration Solutions
The National Research Council of Canada provides certified calibration solutions for dcNEO, which are essential for accurate analytical measurements. These solutions are prepared under stringent conditions to ensure reliability in laboratory settings . -
Analytical Methods Comparison
A comparative study evaluated six different detection methods for analyzing paralytic shellfish toxins, including dcNEO. The results highlighted the effectiveness of liquid chromatography coupled with fluorescence detection as a reliable method for quantifying this toxin .
Toxicological Research
Research on this compound also focuses on its toxicological effects and mechanisms of action.
- Neurotoxicity Studies
Research has shown that dcNEO exhibits neurotoxic effects similar to those of saxitoxin, leading to paralysis and respiratory failure in affected organisms. Understanding these mechanisms is vital for developing antidotes and mitigation strategies against PSP .
Marine Biology
The role of this compound in marine ecosystems is an area of active research, particularly concerning its interaction with zooplankton and phytoplankton.
- Impact on Phytoplankton Dynamics
Studies have demonstrated that zooplankton extracts can influence the production of paralytic shellfish toxins, including dcNEO, in dinoflagellates. This relationship is crucial for predicting harmful algal bloom events .
Table 1: Toxicity Effects of this compound on Marine Organisms
Treatment | Larval Mortality (%) | Inactivity (%) | Observations |
---|---|---|---|
Control | 0 | 1 | Baseline measurements |
dcNEO 10 | 5.7 | 49.2 | Significant inactivity observed |
dcNEO 100 | 9.2 | - | Moderate impact noted |
dcNEO 1000 | 21.9 | - | Highest mortality recorded |
Mechanism of Action
The mechanism of action of 1H,10H-Pyrrolo(1,2-c)purine-10,10-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar compounds to 1H,10H-Pyrrolo(1,2-c)purine-10,10-diol include other pyrrole-purine derivatives These compounds share structural similarities but may differ in their functional groups or specific substitutions, leading to variations in their biological activity and applications
Properties
IUPAC Name |
(3aS,4R,10aS)-2-amino-5-hydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N6O4/c10-6-12-5-4(3-16)15(19)7(11)14-2-1-8(17,18)9(5,14)13-6/h4-5,11,16-19H,1-3H2,(H3,10,12,13)/t4-,5-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMXVBFFVVLQFX-PJPYAQQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=N)N(C(C3C2(C1(O)O)NC(=N3)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=N)N([C@H]([C@H]3[C@]2(C1(O)O)NC(=N3)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80880100 | |
Record name | Decarbamoylneosaxitoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80880100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68683-58-9 | |
Record name | Decarbamoylneosaxitoxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68683-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decarbamoylneosaxitoxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068683589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decarbamoylneosaxitoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80880100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 68683-58-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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